Cas no 2731008-65-2 (2-Amino-4-bromo-3,5-dichlorobenzamide)

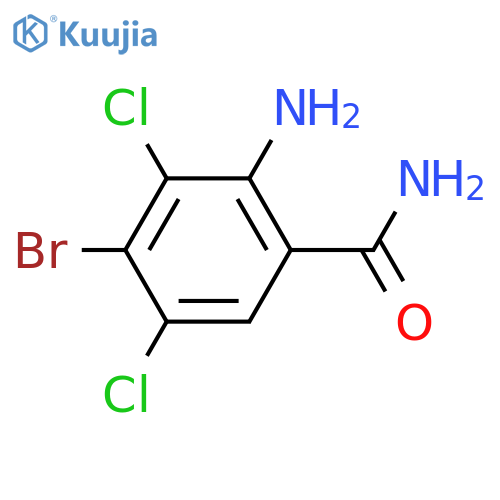

2731008-65-2 structure

商品名:2-Amino-4-bromo-3,5-dichlorobenzamide

CAS番号:2731008-65-2

MF:C7H5BrCl2N2O

メガワット:283.937398672104

MDL:MFCD34562063

CID:5654421

PubChem ID:165587633

2-Amino-4-bromo-3,5-dichlorobenzamide 化学的及び物理的性質

名前と識別子

-

- 2731008-65-2

- EN300-28256584

- 2-amino-4-bromo-3,5-dichlorobenzamide

- 2-Amino-4-bromo-3,5-dichlorobenzamide

-

- MDL: MFCD34562063

- インチ: 1S/C7H5BrCl2N2O/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H2,12,13)

- InChIKey: UQFAPVHQCVMQBG-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC(C(N)=O)=C(C=1Cl)N)Cl

計算された属性

- せいみつぶんしりょう: 281.89623g/mol

- どういたいしつりょう: 281.89623g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

2-Amino-4-bromo-3,5-dichlorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28256584-2.5g |

2-amino-4-bromo-3,5-dichlorobenzamide |

2731008-65-2 | 95% | 2.5g |

$2127.0 | 2023-09-09 | |

| Enamine | EN300-28256584-5.0g |

2-amino-4-bromo-3,5-dichlorobenzamide |

2731008-65-2 | 95% | 5g |

$3147.0 | 2023-06-04 | |

| Enamine | EN300-28256584-10g |

2-amino-4-bromo-3,5-dichlorobenzamide |

2731008-65-2 | 95% | 10g |

$4667.0 | 2023-09-09 | |

| Aaron | AR0291CY-1g |

2-amino-4-bromo-3,5-dichlorobenzamide |

2731008-65-2 | 95% | 1g |

$1519.00 | 2025-02-17 | |

| Aaron | AR0291CY-250mg |

2-amino-4-bromo-3,5-dichlorobenzamide |

2731008-65-2 | 95% | 250mg |

$765.00 | 2025-02-17 | |

| Aaron | AR0291CY-10g |

2-amino-4-bromo-3,5-dichlorobenzamide |

2731008-65-2 | 95% | 10g |

$6443.00 | 2023-12-15 | |

| 1PlusChem | 1P02914M-50mg |

2-amino-4-bromo-3,5-dichlorobenzamide |

2731008-65-2 | 95% | 50mg |

$363.00 | 2024-05-07 | |

| 1PlusChem | 1P02914M-100mg |

2-amino-4-bromo-3,5-dichlorobenzamide |

2731008-65-2 | 95% | 100mg |

$527.00 | 2024-05-07 | |

| 1PlusChem | 1P02914M-1g |

2-amino-4-bromo-3,5-dichlorobenzamide |

2731008-65-2 | 95% | 1g |

$1405.00 | 2024-05-07 | |

| 1PlusChem | 1P02914M-2.5g |

2-amino-4-bromo-3,5-dichlorobenzamide |

2731008-65-2 | 95% | 2.5g |

$2691.00 | 2024-05-07 |

2-Amino-4-bromo-3,5-dichlorobenzamide 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

2731008-65-2 (2-Amino-4-bromo-3,5-dichlorobenzamide) 関連製品

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量